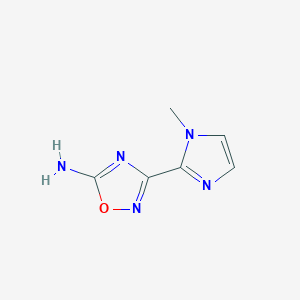

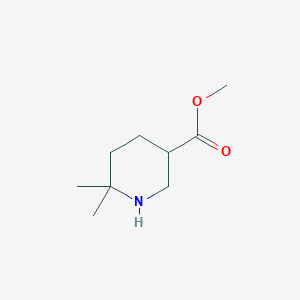

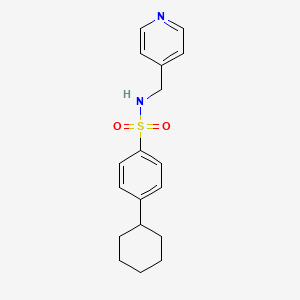

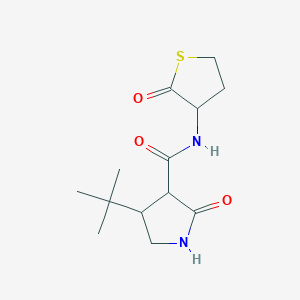

4-tert-butyl-2-oxo-N-(2-oxothiolan-3-yl)pyrrolidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a versatile compound that can be used in a variety of drug manufacturing applications . It has been shown to have anti-inflammatory properties, which makes it a promising candidate for the development of new anti-inflammatory drugs .

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound is complex and involves several functional groups. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve several steps. The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Applications De Recherche Scientifique

- Anti-Inflammatory Properties : Research suggests that this compound exhibits anti-inflammatory effects . Its unique structure may make it a promising candidate for developing new anti-inflammatory drugs .

- Antibacterial and Antifungal Activities : Investigations have explored the antibacterial and antifungal potential of derivatives containing piperazine rings, including this compound . Understanding its interactions with microorganisms can aid drug design.

- SARS-CoV 3CL Protease Inhibition : Researchers have optimized related compounds as noncovalent inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease . This enzyme plays a crucial role in viral replication, making it an attractive target for drug development.

- Single Crystal X-ray Diffraction Analysis : The crystal structures of similar compounds have been elucidated using X-ray diffraction analysis . Such studies provide insights into molecular conformations and intermolecular interactions.

- Intermediates for Organic Synthesis : Piperazine derivatives, like our compound, serve as building blocks for synthesizing diverse organic compounds, including amides, sulphonamides, and Mannich bases . Their flexibility and favorable interactions contribute to their utility.

- Modifiability and Physicochemical Properties : The piperazine ring’s easy modificability, water solubility, and capacity for hydrogen bonding make it valuable in drug discovery . Researchers explore its role in enhancing drug delivery and bioavailability.

- Anticancer and Antiparasitic Potential : While our compound’s activity is moderate, related piperazine derivatives have shown promise in anticancer and antiparasitic studies . Further investigations may reveal additional therapeutic applications.

Drug Development and Medicinal Chemistry

Structural Biology and Enzyme Inhibition

Crystallography and Molecular Structure

Chemical Synthesis and Building Blocks

Pharmacokinetics and Drug Delivery

Biological Activity and Drug Screening

Propriétés

IUPAC Name |

4-tert-butyl-2-oxo-N-(2-oxothiolan-3-yl)pyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3S/c1-13(2,3)7-6-14-10(16)9(7)11(17)15-8-4-5-19-12(8)18/h7-9H,4-6H2,1-3H3,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIMIXMVUEMNQOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CNC(=O)C1C(=O)NC2CCSC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-butyl-2-oxo-N-(2-oxothiolan-3-yl)pyrrolidine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.